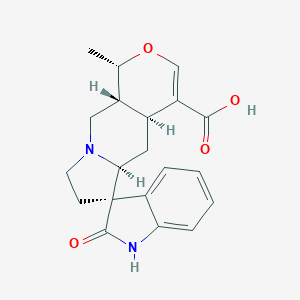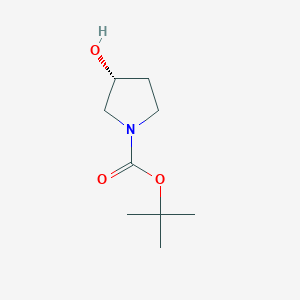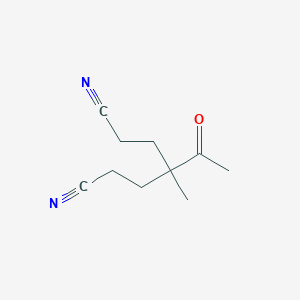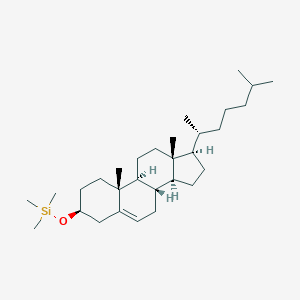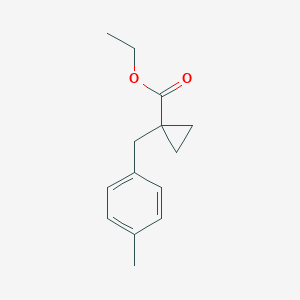
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate, also known as EMBC, is a cyclopropane derivative that has been of great interest to researchers due to its unique properties. This compound has been synthesized using several methods and has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has also been found to inhibit the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate is not fully understood, but it is believed to inhibit various enzymes and proteins involved in cellular processes. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has also been found to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been found to have several biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which may improve cognitive function. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has also been found to decrease the levels of reactive oxygen species, which may reduce oxidative stress and inflammation. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate is also relatively inexpensive compared to other compounds used in scientific research. However, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has some limitations. It has low solubility in water, which may limit its use in certain experiments. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has not been extensively studied in vivo, so its effects on living organisms are not well understood.
Orientations Futures
There are several future directions for research on Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate. One area of research is the development of more efficient synthesis methods for Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate. Another area of research is the study of the effects of Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate on living organisms, including its toxicity and potential therapeutic uses. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate may have applications in the development of new drugs for the treatment of neurological disorders and cancer.
Méthodes De Synthèse
There are several methods for synthesizing Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate, but the most commonly used method involves the reaction of p-methylbenzylmagnesium chloride with ethyl cyclopropanecarboxylate. This reaction yields Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate as a white solid with a melting point of 54-56°C.
Propriétés
Numéro CAS |
1621-32-5 |
|---|---|
Nom du produit |
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate |
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
ethyl 1-[(4-methylphenyl)methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H18O2/c1-3-16-13(15)14(8-9-14)10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 |
Clé InChI |
CMPPICYVULJWRY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CC1)CC2=CC=C(C=C2)C |
SMILES canonique |
CCOC(=O)C1(CC1)CC2=CC=C(C=C2)C |
Autres numéros CAS |
1621-32-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



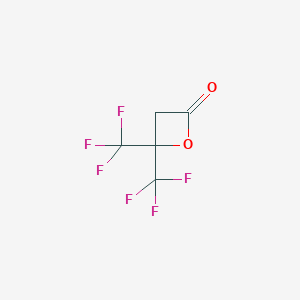
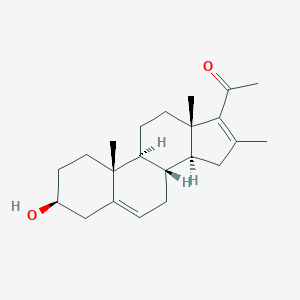
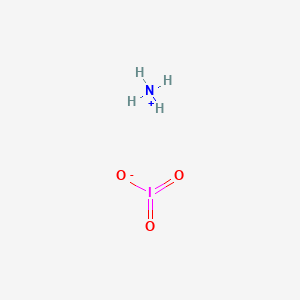
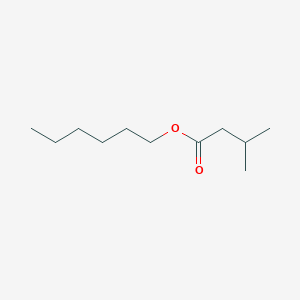



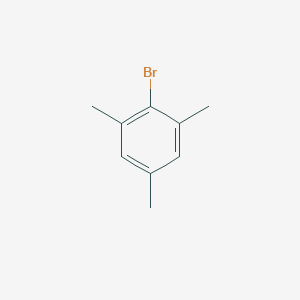
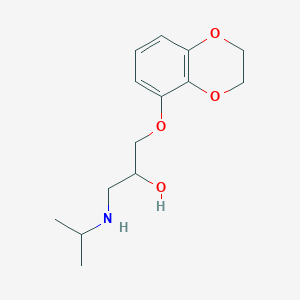
![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)
